molecular formula C6H9FN2 B8019778 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole

Cat. No.: B8019778
M. Wt: 128.15 g/mol
InChI Key: NNGHNDXKYTVRLX-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of ethyl hydrazine with 1,3-diketones in the presence of a fluorinating agent can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of palladium-catalyzed coupling reactions has been reported for the synthesis of various pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated pyrazole derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole: Similar in structure but lacks the fluorine atom.

    5-Fluoro-1H-pyrazole: Contains the fluorine atom but differs in other substituents.

    3-Methyl-1-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole is unique due to the presence of both ethyl and fluorine substituents, which confer specific chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

1-ethyl-5-fluoro-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHNDXKYTVRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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